molecular formula C20H22N4 B12628794 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine CAS No. 917872-81-2

1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine

Cat. No.: B12628794
CAS No.: 917872-81-2
M. Wt: 318.4 g/mol
InChI Key: ZKEQGWUAIBAVNM-UHFFFAOYSA-N
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Description

1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine is a piperazine derivative featuring a benzyl group substituted with a phenyl ring and a 4-(1H-pyrazol-4-yl)phenyl moiety. Piperazine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets .

Properties

CAS No.

917872-81-2

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

1-[phenyl-[4-(1H-pyrazol-4-yl)phenyl]methyl]piperazine

InChI

InChI=1S/C20H22N4/c1-2-4-17(5-3-1)20(24-12-10-21-11-13-24)18-8-6-16(7-9-18)19-14-22-23-15-19/h1-9,14-15,20-21H,10-13H2,(H,22,23)

InChI Key

ZKEQGWUAIBAVNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CNN=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, demonstrating low minimum inhibitory concentration (MIC) values and bactericidal effects . These findings suggest that compounds with similar structures may also exhibit significant antimicrobial properties.

Cytotoxic Effects

Research indicates that compounds containing pyrazole rings can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related piperazinic derivatives have shown promising results in inhibiting the proliferation of leukemia cells such as K562 and HL60, with IC50 values comparable to established chemotherapeutic agents . This positions this compound as a candidate for further investigation in cancer therapy.

Anxiolytic Activity

Another area of interest is the anxiolytic potential of piperazine derivatives. A study focused on a closely related compound demonstrated its ability to reduce anxiety-like behaviors in animal models, suggesting that this compound could also possess similar anxiolytic properties .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyCompoundBiological ActivityFindings
LQFM008AnxiolyticDemonstrated significant reduction in anxiety-like behaviors in mice.
Pyrazole DerivativesAntimicrobialEffective against Staphylococcus aureus with low MIC values.
Pyrroloquinoxaline DerivativeCytotoxicityShowed potent activity against leukemia cell lines (K562, HL60).

Mechanism of Action

The mechanism of action of 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Impact:

  • Pyrazole vs.
  • Chlorophenyl/Benzodioxole : Chlorine and benzodioxole substituents improve lipophilicity and resistance to oxidative metabolism, respectively .
  • Nitro/Ketone Linkers: Nitro groups may confer redox activity, while ketone linkers (e.g., butanone) add conformational flexibility .

Spectral Data:

  • ¹H NMR : Pyrazole-containing compounds exhibit characteristic low-field shifts for aromatic protons (e.g., δ 7.2–8.5 ppm) .
  • ¹³C NMR : Pyrazole carbons appear at ~148–155 ppm, while trifluoromethyl carbons resonate near 125 ppm .

Thermal Properties:

  • Pyrazole-piperazine derivatives often melt between 170–180°C, consistent with crystalline stability .

Biological Activity

1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the treatment of anxiety and depression. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4C_{20}H_{22}N_{4}, with a molecular weight of 334.42 g/mol. Its structure features a piperazine ring substituted with phenyl and pyrazole moieties, which are crucial for its biological activity.

Anxiolytic Effects

Research indicates that derivatives of piperazine, including this compound, exhibit significant anxiolytic properties. A study demonstrated that a related compound, LQFM192, showed anxiolytic-like activity mediated through the serotonergic system and the benzodiazepine site of the GABAA receptor. The administration of LQFM192 resulted in reduced anxiety in behavioral tests such as the elevated plus-maze and forced swimming tests .

Key Findings:

  • Doses Tested: 54 and 162 μmol/kg
  • Mechanisms: Involvement of serotonergic pathways and GABAA receptor modulation
  • Behavioral Tests: Elevated plus-maze, forced swimming test

Antidepressant Activity

In addition to its anxiolytic effects, compounds similar to this compound have shown potential antidepressant-like effects. The serotonergic system plays a pivotal role in these activities, as evidenced by studies where pretreatment with serotonergic antagonists blocked the antidepressant-like effects observed in animal models .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
LQFM192AnxiolyticSerotonergic system, GABAA receptor
LQFM008AnxiolyticSerotonergic pathway
This compoundPotential anxiolytic/antidepressantSerotonergic pathways

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of compounds related to this compound:

  • Study on LQFM192 : This compound was tested for its anxiolytic and antidepressant properties in male Swiss mice. Results showed significant anxiolytic effects at specified doses, with mechanisms involving serotonergic pathways being confirmed through antagonist pretreatments .
  • Study on LQFM008 : Another derivative was evaluated for its central nervous system effects, indicating that it induces anxiolytic-like activity without significant sedative effects at lower doses. This suggests a favorable profile for potential therapeutic use in anxiety disorders .

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